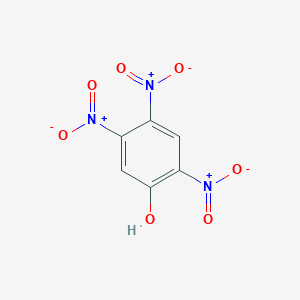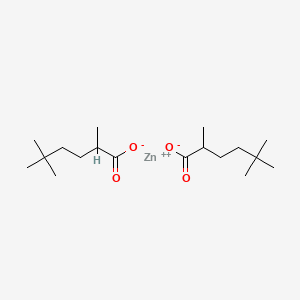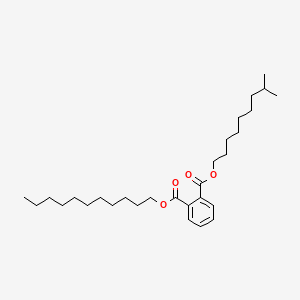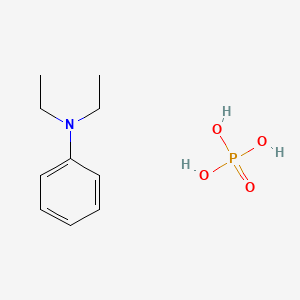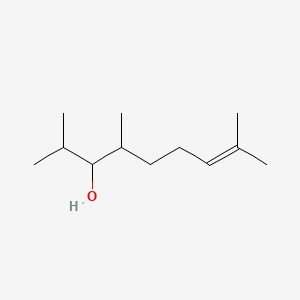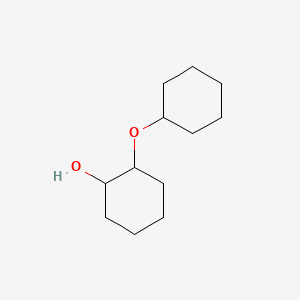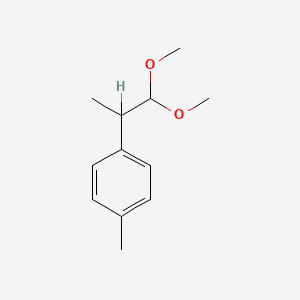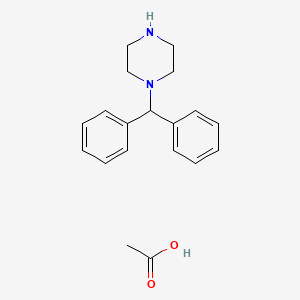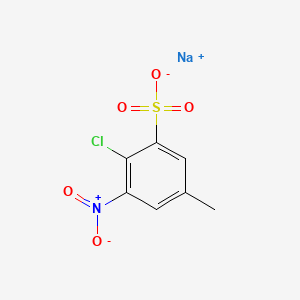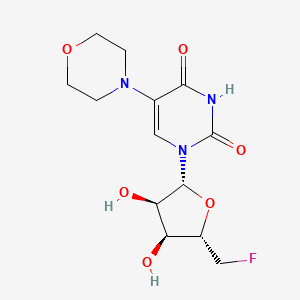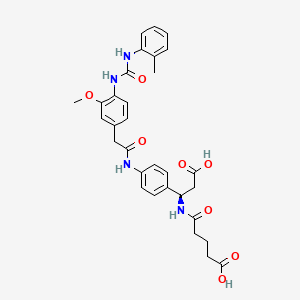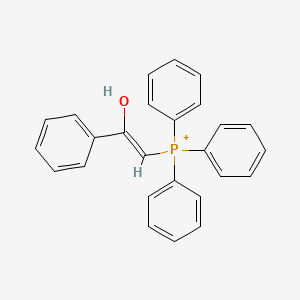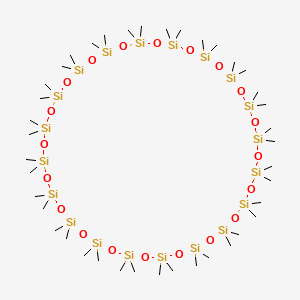
Cycloeicosasiloxane, tetracontamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloeicosasiloxane, tetracontamethyl- is a large cyclic siloxane compound with the molecular formula C₄₀H₁₂₀O₂₀Si₂₀ and a molecular weight of 1483.0788 g/mol . This compound is part of the siloxane family, which is known for its unique properties such as flexibility, thermal stability, and hydrophobicity. These properties make siloxanes valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloeicosasiloxane, tetracontamethyl- can be synthesized through the hydrolysis and condensation of dichlorosilanes. The process involves the following steps:
Hydrolysis: Dichlorosilanes are hydrolyzed to form silanols.
Condensation: The silanols undergo condensation reactions to form cyclic siloxanes, including cycloeicosasiloxane, tetracontamethyl-.
The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of cycloeicosasiloxane, tetracontamethyl- involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Cycloeicosasiloxane, tetracontamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state siloxanes.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various organometallic reagents and catalysts facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted siloxanes, and other siloxane derivatives .
Scientific Research Applications
Cycloeicosasiloxane, tetracontamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of cycloeicosasiloxane, tetracontamethyl- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different biological and chemical systems. Its hydrophobic nature enables it to form protective barriers and enhance the stability of formulations .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentasiloxane, decamethyl-
- Cyclohexasiloxane, dodecamethyl-
- Cycloheptasiloxane, tetradecamethyl-
Uniqueness
Cycloeicosasiloxane, tetracontamethyl- stands out due to its larger ring size and higher molecular weight compared to other cyclic siloxanes. This gives it unique properties such as enhanced thermal stability and flexibility, making it suitable for specialized applications .
Properties
CAS No. |
150026-98-5 |
|---|---|
Molecular Formula |
C40H120O20Si20 |
Molecular Weight |
1483.1 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34,36,36,38,38,40,40-tetracontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-icosasilacyclotetracontane |
InChI |
InChI=1S/C40H120O20Si20/c1-61(2)41-62(3,4)43-64(7,8)45-66(11,12)47-68(15,16)49-70(19,20)51-72(23,24)53-74(27,28)55-76(31,32)57-78(35,36)59-80(39,40)60-79(37,38)58-77(33,34)56-75(29,30)54-73(25,26)52-71(21,22)50-69(17,18)48-67(13,14)46-65(9,10)44-63(5,6)42-61/h1-40H3 |
InChI Key |
GNPUIRGLEUCTBE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


